molecular formula C14H17N3OS2 B11164551 2-[(4-methylphenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(4-methylphenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11164551
M. Wt: 307.4 g/mol
InChI Key: DOSYDJAGWKQCMC-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-methylthiophenol with 2-bromo-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Studied for its antimicrobial properties.

    2-(4-methylsulfonylphenyl)ethylamine: Used in various chemical syntheses.

Uniqueness

2-[(4-methylphenyl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of a thiadiazole ring and a sulfanyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N3OS2/c1-3-4-13-16-17-14(20-13)15-12(18)9-19-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)

InChI Key

DOSYDJAGWKQCMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)C

Origin of Product

United States

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